4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Overview
Description
4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an interesting synthetic molecule with a complex structure. It is characterized by multiple functional groups, including benzyl, sulfonamide, and the unique imidazo[2,1-f]purin scaffold. Its multifunctional nature makes it a subject of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multiple steps:
Formation of the imidazo[2,1-f]purin core: : This step involves cyclization reactions between suitable amine and carbonyl-containing precursors under acidic or basic conditions.
Introduction of the benzyl group: : Benzylation of the core structure can be achieved using benzyl halides under basic conditions.
Sulfonamide addition: : The final step involves reacting the benzylated imidazo[2,1-f]purin derivative with sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized processes including:
High-yield reactions: : Using catalysts and solvents that increase the yield and purity.
Scalable conditions: : Ensuring reactions can be scaled up without compromising the efficiency and safety.
Purification: : Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : Can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the sulfonamide group or reduction of carbonyl groups.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Halogenation reagents: : Chlorine (Cl₂), bromine (Br₂).
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Reduced carbonyl compounds, amines.
Substitution products: : Halogenated or nitrated derivatives.
Scientific Research Applications
The versatility of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide makes it valuable in several research domains:
Chemistry: : Used as a reagent and intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural uniqueness.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of novel materials and as a component in certain manufacturing processes.
Mechanism of Action
The specific mechanism of action for 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulation of cellular signaling pathways, potentially leading to changes in gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2,4-dioxo-1H-pyrimidine-6-sulfonamide: : Similar sulfonamide group but different core structure.
1-Benzyl-6,7-dimethyl-2,4-dioxo-3,4-dihydroimidazo[2,1-f]purin: : Similar imidazo[2,1-f]purin core but lacks the sulfonamide group.
Unique Features
Structural Uniqueness: : Combines the features of benzyl, sulfonamide, and imidazo[2,1-f]purin scaffolds, providing a unique molecular framework.
Functional Versatility: : The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.
This compound's distinctive combination of chemical properties and functional groups makes it a valuable subject for scientific investigation and industrial application.
Properties
IUPAC Name |
4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-14-15(2)29-19-20(25-22(29)28(14)17-9-11-18(12-10-17)34(24,32)33)26(3)23(31)27(21(19)30)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,24,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDXIIJUIMFMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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